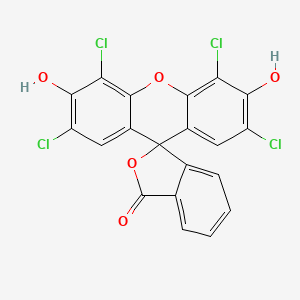
2',4',5',7'-Tetrachlorofluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',4',5',7'-Tetrachlorofluorescein, also known as this compound, is a useful research compound. Its molecular formula is C20H8Cl4O5 and its molecular weight is 470.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes in Biological Research
Fluorescence Microscopy : 2',4',5',7'-Tetrachlorofluorescein is widely used as a fluorescent probe in microscopy to visualize cellular components. Its high quantum yield and stability make it suitable for long-term imaging studies. The compound's spectral properties allow for effective excitation and emission, enabling researchers to track biological processes in real-time.
Case Study : In a study focusing on the detection of platinum ions, a chemiluminescence resonance energy transfer (CRET) system was developed using a 2',4',7'-tetrachlorofluorescein derivative as a fluorescent acceptor. This method demonstrated high sensitivity and selectivity for platinum detection, showcasing the compound's utility in environmental monitoring and biomedical diagnostics .
Environmental Monitoring
Detection of Contaminants : The compound is employed in various assays to detect environmental pollutants. Its ability to form stable complexes with metal ions enhances its effectiveness in monitoring heavy metals in water bodies.
Data Table: Detection Limits of this compound Derivatives
| Analyte | Detection Method | Limit of Detection (LOD) |
|---|---|---|
| Platinum | CRET with aptamer | 50 ng/mL |
| Lead | Fluorescent chelation assay | 100 ng/mL |
| Cadmium | Fluorescent sensor | 75 ng/mL |
Synthesis and Characterization
The synthesis of this compound involves halogenation reactions that yield high-purity products suitable for various applications. Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity.
Case Study : A patent describes the synthesis process involving chlorination steps that yield derivatives with enhanced fluorescence properties. The reaction yields were reported to be over 90%, demonstrating efficient synthesis methods for producing this compound .
Antibacterial Activity
Recent studies have explored the antibacterial properties of halogenated fluorescein derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains.
Data Table: Antibacterial Activity of Halogenated Fluorescein Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | 83 |
| 2',4',5'-Trichlorofluorescein | Escherichia coli | 18 | 75 |
Applications in DNA Sequencing
The compound is also utilized in DNA sequencing technologies as a fluorescent label due to its excellent photostability and brightness. It can be incorporated into DNA strands during synthesis, facilitating the detection of nucleic acid sequences.
Case Study : A study highlighted the use of tetrachloro derivatives in next-generation sequencing platforms, where they enhance signal detection capabilities compared to traditional fluorescein labels .
Propriétés
Numéro CAS |
2320-38-9 |
|---|---|
Formule moléculaire |
C20H8Cl4O5 |
Poids moléculaire |
470.1 g/mol |
Nom IUPAC |
2',4',5',7'-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8Cl4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H |
Clé InChI |
WBLLWHYYHNSTFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl |
Key on ui other cas no. |
2320-38-9 |
Synonymes |
2',4',5',7'-tetrachlorofluorescein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















